Pentaethylbenzene
CAS No.: 605-01-6
Cat. No.: VC18509262
Molecular Formula: C16H26
Molecular Weight: 218.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 605-01-6 |
|---|---|
| Molecular Formula | C16H26 |
| Molecular Weight | 218.38 g/mol |
| IUPAC Name | 1,2,3,4,5-pentaethylbenzene |
| Standard InChI | InChI=1S/C16H26/c1-6-12-11-13(7-2)15(9-4)16(10-5)14(12)8-3/h11H,6-10H2,1-5H3 |
| Standard InChI Key | JREJWHNDQOGSQT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C(=C1CC)CC)CC)CC |
Introduction
Molecular Architecture and Physical Properties
Structural Characteristics
Pentamethylbenzene (C₁₁H₁₆) features a benzene core substituted with five methyl groups at positions 1,2,3,4,5. This arrangement creates significant steric hindrance while maintaining aromaticity through delocalized π-electrons. X-ray crystallography confirms a planar hexagonal ring with methyl substituents adopting staggered conformations to minimize van der Waals repulsions .
Thermodynamic Parameters
The compound exhibits distinct phase transition characteristics:
| Property | Value | Measurement Conditions |
|---|---|---|
| Melting Point | 49-51°C | Lit. standard |
| Boiling Point | 231°C | Lit. standard |
| Density | 0.917 g/mL | 25°C |
| Refractive Index | 1.5270 | 20°C |
| Flash Point | 196°F (91.1°C) | Closed cup |
| Water Solubility | 15.52 mg/L | Ambient temperature |
Data compiled from multiple studies demonstrates remarkable consistency in these physical parameters across experimental conditions .
Synthetic Methodologies
Friedel-Crafts Alkylation
The primary industrial synthesis involves Friedel-Crafts methylation of xylene derivatives. Aluminum chloride catalyzes the reaction at 80-120°C, yielding a mixture where pentamethylbenzene constitutes 12-18% of products alongside durene (1,2,4,5-tetramethylbenzene) . Recent optimization efforts have increased selectivity through:
-
Controlled stoichiometry of methyl chloride
-
Gradient temperature programming
-
Modified zeolite catalysts reducing isomer formation
Carbocation Scavenging Applications
The electron-rich aromatic system efficiently stabilizes carbocations through charge-transfer complexes. This property enables its use as:
-
Chain transfer agent in cationic polymerizations
-
Termination inhibitor in hydrocarbon cracking processes
-
Stabilizer for reactive intermediates in photochemical reactions
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
Despite steric constraints, pentamethylbenzene undergoes nitration 40% faster than toluene due to enhanced ring activation. The reaction mechanism proceeds through:
-
Electrophile Generation: HNO₃/H₂SO₄ generates NO₂⁺
-
Wheland Intermediate Formation: Rate-determining step
-
Deprotonation: Regaining aromaticity
Kinetic studies reveal predominant para-substitution in mono-nitration products, though polysubstitution becomes significant at elevated temperatures .
Side-Chain Modification
Oxidative functionalization of methyl groups produces valuable derivatives:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Benzylic Oxidation | KMnO₄/H⁺ | Pentamethylphenol | 68-72% |
| Free Radical Halogenation | Cl₂/hv | Chloromethyl derivatives | 55-60% |
| Catalytic Dehydrogenation | Pd/C | Pentamethylstyrene | 82% |
These transformations enable access to complex architectures for pharmaceutical intermediates .
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.28 (s, 15H, CH₃)
-
δ 6.95 (s, 1H, aromatic)
The singlet aromatic proton confirms equivalent environments due to rapid ring flipping at room temperature .
Vibrational Spectroscopy
FT-IR analysis identifies key bands:
-
3030 cm⁻¹ (C-H aromatic stretch)
-
2915 cm⁻¹ (C-H methyl asymmetric)
-
1600 cm⁻¹ (Ring C=C stretching)
-
1450 cm⁻¹ (Methyl deformation)
DFT calculations show excellent agreement with experimental spectra, validating computational models .
Computational Insights
Density Functional Theory (DFT) Analysis
B3LYP/6-311++G(d,p) level calculations reveal:
-
HOMO-LUMO gap: 5.23 eV, indicating high kinetic stability
-
Natural Bond Orbital (NBO) charges:
-
Carbon (aromatic): -0.142 e
-
Methyl hydrogens: +0.078 e
-
-
Molecular Electrostatic Potential (MEP) shows nucleophilic regions concentrated at ring edges
Thermodynamic Parameters
Gibbs free energy calculations predict spontaneous reactions with:
-
ΔG° = -34.7 kJ/mol for nitration
-
ΔG° = -28.9 kJ/mol for sulfonation
These values guide reaction design under various conditions .
Industrial Applications
Polymer Chemistry
-
Chain transfer agent in polyolefin production
-
Modifier for polystyrene impact resistance
-
Crosslinking promoter in elastomer vulcanization
Pharmaceutical Intermediates
Derivatives serve as precursors for:
-
Non-steroidal anti-inflammatory drugs
-
Antiviral nucleoside analogs
-
Dopamine receptor modulators
Regulatory Status
-
EPA TSCA Inventory: Listed for commercial use
-
REACH Registered: Full dossier submitted 2024
-
Transport Classification: UN 3082, Class 9
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume